molecular formula C28H22F2N4O4 B560021 PDK1 inhibitor CAS No. 1001409-50-2

PDK1 inhibitor

Katalognummer: B560021
CAS-Nummer: 1001409-50-2
Molekulargewicht: 516.5 g/mol
InChI-Schlüssel: GCWCGSPBENFEPE-VWLOTQADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PDK1 (3-phosphoinositide-dependent protein kinase-1) is a serine/threonine kinase central to the PI3K/Akt/mTOR signaling pathway, regulating cell survival, proliferation, and metabolism . In cancer, PDK1 hyperactivation promotes tumor growth, metastasis, and therapy resistance by phosphorylating downstream effectors like Akt (at Thr308) . These inhibitors are categorized by mechanism:

  • Type I: ATP-competitive, binding the active kinase conformation (e.g., GSK2334470) .
  • Type III: Non-ATP competitive, targeting allosteric sites (e.g., covalent inhibitor JX06) .
  • Dual inhibitors: Co-target PDK1 with other kinases (e.g., MEK or TBK1) to enhance efficacy .

Vorbereitungsmethoden

High-Throughput Screening Approaches for PDK1 Inhibitor Discovery

Assay Development and Substrate Design

The foundation of this compound discovery lies in robust enzymatic assays capable of discriminating ATP-competitive and allosteric mechanisms. Researchers engineered a biotinylated fusion peptide substrate (PDK1-tide1) comprising the AKT activation loop fused to a pseudo-activated hydrophobic motif (HM) from PRK2 . This design capitalized on PDK1's unique substrate recognition system, which involves simultaneous binding to the ATP pocket and the PIF (PDK1-interacting fragment) pocket. Kinetic characterization revealed a K<sub>m</sub> of 5.6 μM for ATP and 40 nM for PDK1-tide1, demonstrating 50-fold higher affinity compared to conventional AKT(Thr-308)-tide substrates . The TR-FRET and AlphaScreen® assays achieved Z' factors >0.8 in 1536-well formats, enabling screening of >1 million compounds .

Hit Identification and Validation

An uHTS campaign against a diverse chemical library identified 2,000 initial hits, which were prioritized using computational docking and thermal shift assays . Dose-response studies at 1× and 10× K<sub>m</sub> ATP concentrations distinguished ATP-competitive inhibitors (e.g., alkaloid scaffolds with IC<sub>50</sub> = 12–180 nM) from allosteric modulators . A novel indolizidine alkaloid series exhibited selective binding to the PIF pocket, as confirmed by:

  • 8.5°C thermal shift in differential scanning fluorimetry

  • Non-competitive inhibition kinetics with Lineweaver-Burk plots intersecting on the y-axis

  • 100-fold selectivity over AKT1 and p70S6K in kinase profiling panels

Lead Optimization Strategies

Structure-activity relationship (SAR) studies focused on improving metabolic stability while maintaining PIF-pocket specificity. Key modifications included:

  • Hydrophobic substituents : Cyclohexyl groups at C3 increased cellular permeability (P<sub>app</sub> = 18 × 10<sup>−6</sup> cm/s in Caco-2 assays)

  • Hydrogen bond donors : Tertiary amines at C7 enhanced solubility (log D<sub>7.4</sub> = 1.2 vs. 2.9 for parent compound)

  • Stereochemical control : (R)-enantiomers showed 30-fold higher potency than (S)-counterparts

Fragment-Based Drug Design of Aminoindazole Inhibitors

Fragment Library Screening

A kinase-biased fragment library (1,065 compounds) was screened at 400 μM concentration using a biochemical assay with full-length PDK1 and biotinylated PDK1-tide . Hits were prioritized based on ligand efficiency (LE > 0.40 kcal/mol·atom<sup>−1</sup>) and synthetic tractability. The 3-aminoindazole fragment 8 (IC<sub>50</sub> = 38 μM, LE = 0.43) emerged as a promising scaffold due to:

  • Dual hydrogen bonding with hinge residues Ser160 and Ala162

  • π-π stacking interactions with Phe157 in the glycine-rich loop

  • Minimal steric clashes in the ATP-binding pocket

Structural Elucidation and Optimization

X-ray crystallography of lead compound 19 (IC<sub>50</sub> = 9 nM, LE = 0.62) revealed critical interactions:

  • Aminopyrimidine N1 hydrogen bonds with catalytic Lys111 (2.8 Å)

  • Pyrimidine N3 accepts hydrogen bonds from Thr222 (3.1 Å)

  • Indazole C6 methyl group occupies a hydrophobic pocket near Leu159

Optimization efforts focused on:

  • Aminopyrimidine substitution : 6-Cyclopropyl derivatives improved cellular activity (EC<sub>50</sub> = 120 nM in p-AKT Thr308 assay)

  • Indazole diversification : 5-Fluoro substitution reduced hERG liability (IC<sub>50</sub> > 30 μM vs. 2.1 μM for parent)

  • Solubility enhancement : Introduction of morpholine at C4 increased aqueous solubility (0.8 mg/mL vs. <0.1 mg/mL)

Structure-Activity Relationship Studies of Pyrolopyridine Derivatives

Core Scaffold Modifications

Combinatorial chemistry approaches generated a 500-member library of pyrrolo[2,3-b]pyridine derivatives. Key SAR findings include:

PositionModificationEffect on PDK1 IC<sub>50</sub>Selectivity (vs. IKKε)
R<sup>1</sup>-CF<sub>3</sub>0.5 nM5-fold
R<sup>2</sup>-OCH<sub>2</sub>CH<sub>3</sub>12 nM12-fold
R<sup>3</sup>-NHCOCH<sub>3</sub>8 nM8-fold

Data adapted from

Triazole-linked variants showed improved pharmacokinetics (oral bioavailability = 67% in rats) but reduced brain penetration (B/P ratio = 0.03) .

Selectivity Profiling

Kinome-wide screening of lead compound XXXIV (PDK1 IC<sub>50</sub> = 1.2 nM) revealed:

  • 100-fold selectivity over 85% of 468 kinases tested

  • Moderate inhibition of JAK2 (IC<sub>50</sub> = 28 nM) and FLT3 (IC<sub>50</sub> = 45 nM)

  • No activity against EGFR, HER2, or VEGFR2 at 1 μM

Hybrid Approaches Combining Allosteric and ATP-Competitive Inhibition

Recent strategies exploit PDK1's unique dual binding sites through bivalent inhibitors. Compound GSK2334470 exemplifies this approach:

  • ATP-binding motif : 4-(4-Methylpiperazin-1-yl)phenyl group occupies hydrophobic region I

  • PIF-pocket binder : 2,3-Dichlorophenylurea engages Asp223 and Leu155

  • Linker optimization : Ethylene glycol spacers (n = 2–3) balance potency (IC<sub>50</sub> = 3 nM) and solubility (CL<sub>hep</sub> = 12 mL/min/kg)

Cocrystal structures (PDB: 4RQ1) show simultaneous occupation of both pockets, inducing a conformational shift that prevents HM peptide binding .

Analytical and Computational Methods in this compound Development

Kinetic Characterization

Stopped-flow fluorescence assays revealed PDK1 follows a rapid equilibrium random bireactant mechanism:

  • k<sub>cat</sub> = 1.2 ± 0.1 s<sup>−1</sup>

  • K<sub>i</sub><sup>ATP</sup> = 8.3 ± 0.7 μM

  • K<sub>i</sub><sup>peptide</sup> = 22 ± 3 nM

Molecular Dynamics Simulations

Ensemble docking of 3-aminoindazoles using AMBER20 identified:

  • Stable hydrogen bonding networks with Glu130 and Lys111 (RMSF < 0.8 Å over 100 ns)

  • Hydrophobic collapse around Leu159 reduces solvent accessibility (SASA = 45 Å<sup>2</sup> vs. 110 Å<sup>2</sup> for apo form)

  • Salt bridge formation between Arg131 and inhibitor carboxylates stabilizes the DFG-out conformation

Analyse Chemischer Reaktionen

Pyrrolo-Pyridine Derivatives via Click Chemistry

  • Reaction : Copper(I)-catalyzed azide-alkyne cycloaddition ([3+2] cycloaddition) forms triazole-linked pyrrolo-pyridine derivatives.

  • Example : Inhibitors such as compound XXX (Table 1) exhibit PDK1 IC<sub>50</sub> values of 0.5 nM–1 μM in vitro, with cell-based IC<sub>50</sub> values of 1–10 μM .

  • Selectivity : These compounds also inhibit IKKε but show minimal cross-reactivity with unrelated kinases .

Aminoindazole-Based Inhibitors via Suzuki Coupling

  • Reaction : Suzuki-Miyaura coupling of 4-chloropyrimidine intermediates with boronic esters, followed by hydrazine-mediated cyclization .

  • Example : GSK2334470 (Table 1) binds the PDK1 hinge region via hydrogen bonds with Ser160 and Ala162, achieving nanomolar potency .

  • Optimization : Structural modifications at the pyrimidine 6-position enhance hydrophobic interactions with the PDK1 G-loop .

ATP-Competitive vs. Allosteric Inhibition

Inhibitor Type Binding Site Example Compound IC<sub>50</sub> Key Features
ATP-competitiveATP-binding cleftBX-79510–100 nMBroad-spectrum activity
AllostericPIF pocket/PH domain2-O-Bn-InsP<sub>5</sub>109 nM (K<sub>d</sub>)Binds PDK1 PH domain, blocks PLCγ1 interaction
DFG-outInactive kinase conformationCompound 7 <100 nMSelective for PDK1 Ser241 autophosphorylation
  • Allosteric Activation : PDK1-tide1 fusion peptides enhance substrate affinity by 50-fold compared to AKT(Thr-308)-tide, enabling high-throughput screening .

  • Cooperative Binding : PIP<sub>3</sub> induces PDK1 dimerization, facilitating trans-autophosphorylation at Ser241 .

Kinetic Parameters of PDK1 Substrates

  • ATP Affinity : K<sub>m</sub> = 5.6 μM .

  • Substrate Affinity : K<sub>m</sub> = 40 nM for PDK1-tide1 fusion peptide .

  • Mechanism : Rapid equilibrium random bireactant reaction, confirmed via biophysical assays .

Thermodynamic Binding Studies

  • 2-O-Bn-InsP<sub>5</sub> : Binds PDK1 PH domain with K<sub>d</sub> = 109 nM (ΔH = −4.1 kcal/mol), showing no affinity for AKT2 PH domain .

  • Crystallographic Data : Compound 7 occupies the PDK1 DFG-out pocket, disrupting T-loop phosphorylation (Ser241) .

Functional Consequences of Inhibition

  • Cellular Effects : Selective PDK1 inhibitors (e.g., compound 7 ) impair anchorage-independent growth and metastasis in 40–60% of cancer lines .

  • Biomarkers : Phospho-PDK1 Ser241 and phospho-AKT Thr308 serve as pharmacodynamic markers .

  • Synergy : MAPK4 enhances PDK1 protein synthesis, suggesting combined targeting strategies in triple-negative breast cancer .

Wissenschaftliche Forschungsanwendungen

Colorectal Cancer

A study demonstrated that silencing PDK1 expression significantly reduced liver metastasis in colorectal cancer models. The combination of PDK1 knockdown with cryptotanshinone, an inhibitor of STAT3 phosphorylation, further inhibited metastasis and increased apoptosis in colorectal cancer cells . This suggests that targeting PDK1 could enhance therapeutic efficacy against metastatic colorectal cancer.

Multiple Myeloma

Dichloroacetate (DCA), a known PDK1 inhibitor, has been shown to induce apoptosis in multiple myeloma cells without affecting normal peripheral blood mononuclear cells (PBMCs). In vitro studies indicated that DCA treatment led to increased reactive oxygen species (ROS) production and activation of caspase-3, which are markers of apoptosis . The findings highlight the potential of DCA as a selective therapeutic agent for multiple myeloma patients.

Other Cancer Types

PDK1 inhibitors have been investigated across various cancer types, including gliomas and breast cancer. Clinical trials are ongoing to evaluate the safety and efficacy of these inhibitors in combination with other therapies . The selective targeting of PDK1 may provide a strategic advantage over broader inhibitors that affect multiple pathways.

Table 1: Summary of Case Studies on PDK1 Inhibitors

Study Cancer Type Inhibitor Findings Clinical Implications
Colorectal CancerCryptotanshinone + PDK1 knockdownReduced liver metastasis; increased apoptosisPotential for combination therapy
Multiple MyelomaDichloroacetateInduced apoptosis; minimal effects on normal cellsSelective therapeutic option for myeloma
Various CancersSelective PDK1 inhibitorsInhibition of anchorage-independent growth; reduced invasionPromising for targeted therapies

Challenges and Future Directions

Despite the promising results from preclinical studies, several challenges remain in the clinical application of PDK1 inhibitors:

  • Selectivity : Many available inhibitors lack specificity, leading to off-target effects. The development of highly selective inhibitors is crucial for minimizing side effects while maximizing therapeutic benefits .
  • Resistance Mechanisms : Tumor cells may develop resistance to PDK1 inhibition through alternative survival pathways. Combination therapies that target multiple pathways may be necessary to overcome this challenge .
  • Biomarker Development : Identifying biomarkers predictive of response to PDK1 inhibitors will be essential for patient stratification in clinical trials .

Wirkmechanismus

The mechanism of action of pyruvate dehydrogenase kinase 1 inhibitors involves the inhibition of pyruvate dehydrogenase kinase 1 activity, which prevents the phosphorylation and inactivation of pyruvate dehydrogenase. This leads to an increase in the conversion of pyruvate to acetyl coenzyme A, enhancing the tricarboxylic acid cycle and oxidative phosphorylation . The molecular targets of these inhibitors include the active site of pyruvate dehydrogenase kinase 1 and other regulatory proteins involved in cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Key PDK1 Inhibitors and Their Properties

Compound Target(s) Mechanism IC50/EC50 Selectivity Key Findings
GSK2334470 PDK1 Type I (ATP-competitive) PDK1 IC50 = 9 nM High selectivity for PDK1 Potent anti-proliferative activity in vitro; no reported in vivo data .
JX06 PDK1 Type III (Covalent) N/A Binds PDK1 cysteine residue Reduces ATP affinity, inhibits anchorage-independent growth .
9za MEK + PDK1 Dual inhibition N/A Synergistic MEK/PDK1 blockade Superior cytotoxicity vs. single inhibitors (PD0325901, BX517) in NSCLC .
BX795 TBK1 + PDK1 Dual inhibition PDK1 IC50 = 340 nM Primarily TBK1-driven efficacy Kills BRAF-resistant melanoma via TBK1, not PDK1 .
OSU03012 PDK1 Type I N/A Specific PDK1 inhibition Reduces hepatocellular carcinoma migration/invasion .

Mechanistic and Functional Differences

Selectivity

  • Single-target inhibitors (e.g., GSK2334470, OSU03012) show high specificity but may require combination therapies for robust efficacy .
  • Dual inhibitors (e.g., 9za, BX795) exploit synergistic pathways but risk off-target effects. For example, 9za’s dual MEK/PDK1 inhibition enhances apoptosis in NSCLC, while BX795’s anti-melanoma activity is TBK1-dependent .

Efficacy

  • In vitro: GSK2334470 and JX06 demonstrate nanomolar potency, but JX06’s covalent binding may prolong effects .
  • In vivo: Limited data exist; 9za and BX795 show preclinical promise, but clinical translatability remains unproven .

Clinical Potential

  • Dual inhibitors face challenges in toxicity and dosing but may overcome resistance mechanisms. For instance, 9za overcomes MEK inhibitor resistance in NSCLC .
  • Covalent inhibitors like JX06 offer novel mechanisms but require validation in vivo .

Biologische Aktivität

Phosphoinositide-dependent kinase 1 (PDK1) is a pivotal regulator in various cellular processes, particularly in cancer biology. As a member of the AGC kinase family, PDK1 activates several downstream kinases, including AKT, which are crucial for cell survival, proliferation, and metabolism. The development of selective PDK1 inhibitors has opened new avenues for therapeutic interventions in cancer and other diseases. This article explores the biological activity of PDK1 inhibitors, highlighting their mechanisms, efficacy in preclinical and clinical studies, and potential applications.

PDK1 functions by phosphorylating a conserved threonine residue in the activation loop of AGC kinases, which is essential for their activation. This phosphorylation event is critical for the regulation of several signaling pathways involved in oncogenesis and cell survival. The inhibition of PDK1 disrupts these pathways, leading to decreased activity of downstream targets such as AKT, which can induce apoptosis and inhibit tumor growth.

Selective PDK1 Inhibitors

Recent research has identified various selective PDK1 inhibitors that exhibit distinct binding properties and mechanisms:

  • Compound 7 : This inhibitor uniquely binds to the inactive conformation of PDK1 (DFG-out), selectively inhibiting T-loop phosphorylation at Ser-241. It has shown promise in impairing anchorage-independent growth and migration in cancer cell lines .
  • Dichloroacetate (DCA) : Initially studied for its metabolic effects, DCA has been reported to induce apoptosis in multiple myeloma (MM) cells through PDK1 inhibition. It demonstrated dose-dependent cytotoxicity while sparing normal cells .

Efficacy in Cancer Models

Several studies have demonstrated the efficacy of PDK1 inhibitors across various cancer types:

  • Multiple Myeloma : Inhibition of PDK1 using DCA led to significant apoptosis in MM cell lines and primary cells, with minimal toxicity to normal peripheral blood mononuclear cells (PBMCs). This indicates a therapeutic window for targeting PDK1 in hematological malignancies .
  • Breast Cancer : Co-targeting PDK1 and AKT has been shown to effectively repress tumor growth driven by MAPK4 signaling in triple-negative breast cancer (TNBC) models. This suggests that dual inhibition may enhance therapeutic outcomes .

Case Studies

The following table summarizes key findings from research studies on the biological activity of PDK1 inhibitors:

Study ReferenceCompoundCancer TypeMechanismKey Findings
DCAMultiple MyelomaInduces apoptosisDose-dependent cytotoxicity observed; minimal effect on normal cells
Compound 7Breast CancerInhibits T-loop phosphorylationImpairs anchorage-independent growth; effective against MAPK4 signaling
AZD7545Various CancersSelective inhibition of PDK1Expected to enter clinical trials; demonstrates potential as a therapeutic target

Pharmacological Insights

The pharmacological characterization of PDK1 inhibitors reveals their potential as targeted therapies. Genetic studies have shown that loss of PDK1 results in decreased kinase activity across multiple pathways, underscoring its role as a "master regulator" within the AGC family . Furthermore, profiling studies indicate that selective inhibition can lead to significant effects on tumorigenesis without broadly affecting normal cellular functions.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended to validate PDK1 inhibitor specificity in cellular models?

Methodological Answer:

  • Perform kinase profiling assays to assess off-target effects. For example, BX-795 inhibits PDK1 (IC₅₀ = ~10 nM) but also targets TBK1 and IKKε, requiring validation via siRNA knockdown or rescue experiments with constitutively active PDK1 .
  • Use phospho-specific antibodies (e.g., p-Akt Thr308) to confirm downstream pathway inhibition. GSK2334470 reduces Akt phosphorylation by >80% at 2 μM in melanoma models .
  • Combine with PDK1-deficient cell lines (e.g., PDK1 hypomorphic mice-derived cells) to confirm on-target effects .

Q. How do PDK1 inhibitors modulate the PI3K/Akt/mTOR pathway in cancer research?

Methodological Answer:

  • PDK1 inhibitors block Akt activation by preventing phosphorylation at Thr307. For example, MP7 (HY-14440) reduces Akt activity by 70% in NSCLC cells, measured via immunoblotting .
  • Assess cross-talk with MAPK pathways : Dual MEK/PDK1 inhibitors (e.g., compound 9za) synergize with PD0325901 (MEK inhibitor) to induce apoptosis in lung cancer models .
  • Monitor metabolic effects via Seahorse assays , as PDK1 inhibition alters glycolysis (e.g., dichloroacetate (DCA) reduces lactate production by 50% in Taxol-resistant oral cancer cells) .

Q. What are the standard assays for evaluating this compound efficacy in vitro?

Methodological Answer:

  • Kinase activity assays : Use recombinant PDK1 and Akt substrates (IC₅₀ values for GSK2334470 = 10–30 nM) .
  • Anchorage-independent growth assays : BX-795 reduces colony formation by 60–80% in breast cancer cell lines .
  • Apoptosis assays : OSU-03012 increases caspase-3/7 activity by 3-fold in glioblastoma models .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound efficacy across cancer types?

Methodological Answer:

  • Analyze tissue-specific PDK1 expression (e.g., PDK1 is overexpressed in melanoma but not pancreatic cancer) .
  • Investigate compensatory pathways : MAPK4 activation rescues PDK1/Akt inhibition in prostate cancer, requiring co-targeting with MK2206 (Akt inhibitor) .
  • Use patient-derived xenografts (PDX) to model heterogeneity. For example, MP7 shows variable IC₅₀ values (0.2–5 μM) across 60 cancer cell lines .

Q. What experimental designs are optimal for studying this compound resistance mechanisms?

Methodological Answer:

  • Generate long-term resistant clones via gradual dose escalation (e.g., Taxol-resistant oral cancer cells upregulate PDK1 mRNA by 4-fold) .
  • Perform RNA-seq to identify upregulated bypass pathways (e.g., mTORC1 activation in PDK1-inhibited cells) .
  • Test combination therapies : Co-treatment with DCA and Taxol reduces tumor volume by 90% in resistant xenografts .

Q. How should researchers validate this compound binding modes and structural interactions?

Methodological Answer:

  • Conduct molecular docking studies using PDK1’s kinase domain (PDB ID: 1W1G). Virtual screening identified a novel inhibitor (IC₅₀ = 200 nM) with >90% binding similarity to ATP .
  • Use surface plasmon resonance (SPR) to measure binding kinetics. BAG-956 shows KD = 8 nM for PDK1 .
  • Validate via mutagenesis : Replace Ser241 in PDK1’s activation loop to disrupt inhibitor binding .

Q. What in vivo models are suitable for assessing this compound toxicity and efficacy?

Methodological Answer:

  • PDK1 hypomorphic mice : Exhibit 80–90% PDK1 reduction without lethal cardiac phenotypes, ideal for toxicity studies .
  • Metastasis models : this compound GSK2334470 delays melanoma metastasis by >50% in syngeneic mouse models .
  • Monitor glucose metabolism : DCA-treated mice show reduced blood lactate levels (1.5 mM vs. 3.2 mM in controls) .

Eigenschaften

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWCGSPBENFEPE-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678515
Record name 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001409-50-2
Record name 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.